3-(2-Aminoethyl)adamantane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFVRGUJSJMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186141 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97350-02-2 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97350-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Aminoethyl Adamantane 1 Carboxylic Acid and Its Chemical Analogues
Retrosynthetic Analysis of 3-(2-Aminoethyl)adamantane-1-carboxylic acid
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the analysis involves key disconnections of the functional groups from the adamantane (B196018) scaffold.
The primary disconnections for the target molecule are:
C-COOH bond: Disconnecting the carboxylic acid group at the C1 bridgehead position suggests a carboxylation reaction on a 3-(2-aminoethyl)adamantane precursor.
C-CH₂CH₂NH₂ bond: The aminoethyl side chain at the C3 position can be disconnected in several ways. A common strategy involves disconnecting the C-N bond, leading back to a precursor like 3-(2-haloethyl)adamantane-1-carboxylic acid for subsequent amination. Alternatively, a C-C disconnection within the ethyl chain points towards the addition of a two-carbon unit.
A plausible retrosynthetic pathway would start with a 1,3-disubstituted adamantane. A common and versatile starting material is 1-adamantanecarboxylic acid. sioc-journal.cnresearchgate.netnist.gov The strategy would then involve introducing the second functional group at the C3 position. This leads to two potential forward synthesis approaches:
Route A: Start with adamantane-1-carboxylic acid, introduce a functional group handle at the C3 position, and then elaborate that handle into the aminoethyl side chain.
Route B: Start with an adamantane derivative already bearing a precursor to the aminoethyl group, and then introduce the carboxylic acid at the C1 position.
Given the reactivity of the bridgehead positions, Route A is often more straightforward, as the existing carboxyl group can influence the regioselectivity of the second functionalization step.
Functionalization Strategies of the Adamantane Core
Direct functionalization of the adamantane core is challenging due to the strength of its C-H bonds. nih.gov However, the tertiary bridgehead positions (1, 3, 5, and 7) are more reactive than the secondary methylene bridge positions towards radical and cationic intermediates. nih.gov This inherent reactivity difference is the basis for most functionalization strategies.
Introducing a carboxylic acid group (-COOH) at a bridgehead position of the adamantane skeleton is a fundamental transformation. Several methods have been developed to achieve this.
One common approach involves the generation of an adamantyl cation at the bridgehead position, which is then trapped by a carboxylating agent. This can be achieved by treating adamantane or a substituted adamantane with a strong acid in the presence of formic acid or carbon monoxide.
| Method | Reagents | Conditions | Notes |
| Koch-Haaf Reaction | Formic acid (HCOOH), Sulfuric acid (H₂SO₄) | Strong acid catalysis | Generates adamantyl cation, which reacts with CO generated in situ from formic acid. |
| Palladium-Catalyzed Carbonylation | Carbon monoxide (CO), Benzyl alcohol, Pd catalyst | 5 bar CO pressure | Results in the formation of a one-carbon homologated ester, which can be hydrolyzed to the carboxylic acid. nih.gov |
| Oxidative Carboxylation | Oxalyl chloride, Peroxide initiator | Radical conditions | A mixture of methyl 1- and 2-adamantanecarboxylates can be obtained. nih.gov |
These reactions typically favor the thermodynamically more stable tertiary bridgehead positions, making them suitable for synthesizing 1-adamantanecarboxylic acid and its derivatives.
The introduction of an aminoethyl group (-CH₂CH₂NH₂) onto the adamantane core can be accomplished through multi-step sequences. Direct introduction is not common; instead, a precursor functional group is typically installed and then converted to the desired side chain.
A key strategy is the radical addition of acrylonitrile to the adamantane core, followed by reduction of the nitrile group. nih.gov
Step 1: Cyanoethylation: Adamantane can react with acrylonitrile in the presence of a radical initiator (like a peroxide) or via photochemical methods. nih.gov This Giese-type reaction adds a cyanoethyl group (-CH₂CH₂CN) to the adamantane skeleton, with a preference for the bridgehead positions. nih.gov
Step 2: Reduction: The resulting adamantylpropionitrile can then be reduced to the corresponding amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Another potential route involves the Ritter reaction, where an adamantyl cation reacts with acetonitrile to form an N-adamantyl acetamide, which can be hydrolyzed to an aminoadamantane. sioc-journal.cn While this directly provides an amino group, further steps would be needed to introduce the ethyl spacer.
| Precursor Group | Reagents for Introduction | Reagents for Conversion to Aminoethyl |
| Cyanoethyl (-CH₂CH₂CN) | Acrylonitrile, Radical initiator (e.g., peroxide) nih.gov | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) |
| **Vinyl (-CH=CH₂) ** | Vinylating agent | Hydroamination or multi-step conversion |
| Acetyl (-COCH₃) | Acetyl chloride, Lewis acid | Multi-step conversion (e.g., Wittig, reduction, amination) |
Multi-Step Synthetic Pathways to this compound
Synthesizing a 1,3-disubstituted adamantane like the target compound requires a sequence of reactions that builds upon the strategies outlined above. A common starting material for such syntheses is adamantane-1-carboxylic acid. sioc-journal.cnresearchgate.net
A representative synthetic pathway could be:
Functionalization of the C3 Position: Starting with adamantane-1-carboxylic acid, a second functional group is introduced at the opposite bridgehead position (C3). This can be achieved through halogenation (e.g., bromination) under conditions that favor disubstitution. google.com For instance, reacting adamantane with bromine and a Lewis acid can yield 1,3-dibromoadamantane. google.com A similar principle can be applied to the carboxylic acid derivative. A synthesis for 3-bromo-1-adamantanecarboxylic acid from adamantanecarboxylic acid using liquid bromine and an aluminum trichloride catalyst has been reported. google.com
Introduction of a Two-Carbon Unit: The halide at the C3 position can be used as a handle for carbon-carbon bond formation. For example, a cross-coupling reaction could introduce a vinyl or acetyl group.
Elaboration of the Side Chain: The newly introduced two-carbon unit is then converted into the aminoethyl group. For example, a vinyl group could undergo hydroboration-oxidation followed by amination, or an acetyl group could be subjected to a sequence of reactions to form the desired amine.
Deprotection (if necessary): If protecting groups were used for the amine or carboxylic acid functionalities during the synthesis, a final deprotection step would be required.
An alternative approach involves a Ritter reaction on adamantane-1-carboxylic acid with acetonitrile in the presence of sulfuric acid to yield 3-acetamido-adamantane-1-carboxylic acid. sioc-journal.cn This intermediate could potentially be further modified to achieve the target structure, although this would require reduction of the amide and homologation of the carbon chain.
One-Pot Synthesis Approaches for Adamantane Derivatives
While multi-step syntheses offer control, one-pot approaches are attractive for their efficiency, reducing the need for intermediate purification steps and minimizing waste. researchgate.net For adamantane derivatives, one-pot syntheses often rely on cascade reactions or sequential addition of reagents.
For instance, efficient one-pot procedures have been developed for synthesizing polyhydroxylated adamantanes by combining nitroxylation and subsequent hydrolysis. researchgate.net Similarly, polycarboxylic acids of adamantane can be synthesized by treating the hydrocarbon with formic acid and vinylidene chloride in a mixture of sulfuric and nitric acid. researchgate.net
While a specific one-pot synthesis for this compound is not prominently reported, the principles can be applied. A hypothetical one-pot reaction could involve the simultaneous or sequential functionalization of two bridgehead positions of adamantane under conditions that allow for the formation of both the carboxyl and a precursor to the aminoethyl group. The development of such methods remains an active area of research in modern organic chemistry. researchgate.net
Directed Synthesis of Regio- and Stereoisomers of Adamantane Derivatives
Controlling the substitution pattern (regioselectivity) and the spatial arrangement of substituents (stereoselectivity) is crucial in the synthesis of complex adamantane derivatives.
Regioselectivity: The inherent higher reactivity of the four equivalent tertiary bridgehead C-H bonds in adamantane often leads to 1,3,5,7-tetrasubstituted products under forcing conditions. nih.govrsc.org Achieving specific 1,3-disubstitution, as required for the target molecule, relies on controlling the reaction stoichiometry and conditions. The presence of an electron-withdrawing group, such as a carboxylic acid, at one bridgehead position deactivates the adamantane core, making the introduction of a second group more difficult and influencing its position. The second substituent is typically directed to the other bridgehead positions (3, 5, or 7).
Stereoselectivity: Adamantane itself is achiral. Monosubstituted and 1,3-disubstituted adamantanes are also achiral. However, introducing substituents at certain other positions, such as 1,2-disubstitution, creates a chiral molecule. nih.govmdpi.com Therefore, the synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives requires stereoselective methods. nih.govmdpi.com For the target molecule, this compound, which is a 1,3-disubstituted derivative, the molecule is achiral and does not have stereoisomers related to the adamantane core itself (assuming the side chain does not introduce a chiral center). The synthesis of novel chiral adamantane derivatives, often for applications in antiviral research, may involve stereoselective transformations of side chains attached to the adamantane scaffold. rsc.orgresearchgate.netrsc.org
Catalytic Systems and Reaction Conditions in Adamantane Functionalization
The functionalization of the adamantane scaffold can be achieved through various catalytic methods, including acid-catalyzed reactions and metal-mediated transformations. bgu.ac.il These methods allow for the introduction of functional groups at the tertiary bridgehead positions of the adamantane core.
Strong acids are frequently employed to generate adamantyl cations, which can then react with various nucleophiles.
Koch-Haaf Carbonylation: The Koch-Haaf reaction is a classic method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. wikipedia.org This reaction has been successfully applied to the carboxylation of adamantane to produce 1-adamantanecarboxylic acid. wikipedia.orgorgsyn.org The reaction typically proceeds under pressure with carbon monoxide, but a variation known as the Koch-Haaf reaction allows for the use of formic acid as a source of carbon monoxide under milder conditions. wikipedia.org
A typical laboratory procedure for the synthesis of 1-adamantanecarboxylic acid involves treating adamantane with formic acid and t-butyl alcohol in 96% sulfuric acid. orgsyn.org The reaction mixture is kept at a controlled temperature and then poured onto ice to precipitate the crude product. orgsyn.org Purification is achieved by recrystallization. orgsyn.org
Ritter Reaction: The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or alkene, in the presence of a strong acid. wikipedia.org This reaction has been extensively used for the amination of the adamantane nucleus. For instance, 3-amino-1-adamantanecarboxylic acid hydrochloride can be synthesized from 1-adamantanecarboxylic acid through a Ritter reaction with acetonitrile in a mixture of nitric acid, sulfuric acid, and oleum, followed by hydrolysis of the resulting acetamido group. sioc-journal.cnscience.org.ge
The reaction conditions for the Ritter reaction on adamantane derivatives can be tuned to achieve desired products. For example, the synthesis of N-(2-oxaadamantan-5-yl)-2-chloroacetamide was achieved by reacting 2-oxaadamantan-5-ol with chloroacetonitrile in glacial acetic acid and concentrated sulfuric acid. nih.gov
Table 1: Examples of Acid-Catalyzed Reactions for Adamantane Functionalization
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Adamantane | 98% HCOOH, t-BuOH, 96% H2SO4, CCl4, 17-25°C | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |
| 1-Adamantanecarboxylic acid | 54% HNO3, 98% H2SO4, 20% oleum, CH3CN, 2-5°C | 3-Acetylaminoadamantane-1-carboxylic acid | 78.7% | science.org.ge |
| 2-Oxaadamantan-5-ol | ClCH2CN, glacial CH3COOH, conc. H2SO4, 0°C to RT | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | 86.5% | nih.gov |
Metal-mediated reactions have emerged as powerful tools for the C-H functionalization of adamantane, offering alternative selectivities compared to acid-catalyzed methods. chemrxiv.orgacs.org These reactions can proceed through various mechanisms, including oxidative addition, sigma-bond metathesis, and electrophilic activation. uni-giessen.de
Photoredox catalysis, in combination with a hydrogen atom transfer (HAT) catalyst, has been shown to be highly effective for the direct C-H alkylation of adamantanes. chemrxiv.orgacs.org This dual catalytic system exhibits excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane core. chemrxiv.org For example, the alkylation of adamantane with various electron-deficient alkenes can be achieved in good yields using an iridium photocatalyst and a quinuclidine-based HAT catalyst under visible light irradiation. nih.gov
Nickel and copper catalysts have also been employed for the carbonylation and amidation of adamantane. nih.gov These first-row transition metals offer a more cost-effective and less toxic alternative to second- and third-row metals. nih.gov For instance, a nickel-catalyzed carbonylation of adamantane with formamides has been developed to produce adamantane amides. nih.gov
Table 2: Metal-Mediated Functionalization of Adamantane
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Adamantane | Dimethyl maleate, Ir(dF(CF3)ppy)2(dtbbpy)PF6, quinuclidine-based HAT catalyst, visible light | Adamantyl succinate derivative | 61% | nih.gov |
| Adamantane | Acrylonitrile, benzophenone, UV light | 1-(2-Cyanoethyl)adamantane and 2-(2-Cyanoethyl)adamantane mixture | 50% | nih.gov |
Synthesis of Key Intermediates for this compound Precursors
The synthesis of the target molecule, this compound, requires the strategic introduction of a two-carbon side chain at the C-3 position of a 1-adamantanecarboxylic acid derivative. A plausible approach involves the introduction of a cyanoethyl group, which can be subsequently reduced to an aminoethyl group.
A photochemical method for the cyanoethylation of adamantane has been reported, which utilizes acrylonitrile as the two-carbon source. nih.gov While this reaction was demonstrated on the parent adamantane, it provides a foundation for the functionalization of a pre-existing 1-adamantanecarboxylic acid. The reaction typically employs a photosensitizer like benzophenone and UV irradiation. nih.gov The product is a mixture of 1- and 2-substituted regioisomers. nih.gov For the synthesis of the target compound, selective functionalization at the C-3 position of 1-adamantanecarboxylic acid would be necessary.
Derivatization from 1-Adamantanecarboxylic Acid and Related Compounds
1-Adamantanecarboxylic acid is a versatile starting material for the synthesis of various adamantane derivatives. researchgate.net Its carboxylic acid group can be converted into other functionalities, such as amides and esters, through standard organic transformations. researchgate.net Furthermore, the adamantane cage of 1-adamantanecarboxylic acid can be further functionalized at other bridgehead positions.
For instance, 1-adamantanecarboxylic acid can be converted to 3-amino-1-adamantanecarboxylic acid hydrochloride via nitration followed by a Ritter reaction and subsequent hydrolysis. sioc-journal.cnscience.org.ge This demonstrates that the carboxylic acid group is stable to the harsh acidic conditions required for these transformations.
Another example of derivatization is the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com This is achieved by reacting 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid in the presence of potassium nitrate. mdpi.com
Development of Novel Synthetic Routes for Adamantane-Containing Amino Carboxylic Acids
The development of novel and efficient synthetic routes to adamantane-containing amino carboxylic acids is an active area of research. One approach is the construction of the adamantane skeleton from bicyclic precursors, which can allow for the introduction of desired functionalities at specific positions from the outset. nih.gov
Flow chemistry has also been explored for the synthesis of adamantane amino acids, such as 2-aminoadamantane-2-carboxylic acid. durham.ac.uk This technology can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or extreme conditions. durham.ac.uk
Direct C-H amination reactions are also being investigated as a more atom-economical approach to introduce amino groups into the adamantane core. An intermolecular Ritter-type C-H amination of unactivated sp3 carbons has been developed, which allows for the direct functionalization of hydrocarbons like adamantane. nih.gov
A proposed synthetic route to this compound could involve the following steps:
Protection of the carboxylic acid: The carboxylic acid group of 1-adamantanecarboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.
Introduction of a two-carbon side chain: A cyanoethyl group could be introduced at the 3-position of the protected 1-adamantanecarboxylic acid using a photochemical reaction with acrylonitrile, similar to the method described for adamantane. nih.gov Alternatively, other methods for introducing a two-carbon chain could be explored.
Reduction of the nitrile: The cyano group of the resulting 3-(2-cyanoethyl)adamantane-1-carboxylic acid ester would then be reduced to an amino group. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
Deprotection of the carboxylic acid: Finally, the protecting group on the carboxylic acid would be removed to yield the target compound, this compound.
This proposed route leverages existing methodologies for adamantane functionalization and provides a viable pathway to the desired product. Further optimization of reaction conditions would be necessary to achieve good yields and selectivity.
Molecular Structure, Conformation, and Theoretical Studies of 3 2 Aminoethyl Adamantane 1 Carboxylic Acid
Conformational Analysis of the Adamantane (B196018) Cage and Flexible Side Chains
The adamantane core of 3-(2-Aminoethyl)adamantane-1-carboxylic acid is a highly rigid and sterically demanding structure, composed of three fused cyclohexane (B81311) rings in the chair conformation. This inherent rigidity limits the conformational freedom of the cage itself, with the primary source of flexibility arising from the substituent at the C-3 position, the 2-aminoethyl side chain, and to a lesser extent, the carboxylic acid group at the C-1 position.
The 2-aminoethyl side chain possesses two rotatable single bonds, Cα-Cβ and Cβ-N, which allow for a range of spatial orientations of the terminal amino group relative to the adamantane cage. The preferred conformations will be governed by a balance of steric hindrance from the bulky adamantane structure and potential intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups.
In similar adamantane derivatives with flexible side chains, the conformation is often dictated by the need to minimize steric clashes with the adamantane protons. Molecular modeling studies on related adamantane compounds have shown that extended conformations of side chains are often energetically favored to reduce these steric interactions.
Stereochemical Considerations in this compound Research
For this compound, the plane of symmetry that would render the molecule achiral is absent due to the different nature of the two substituents. This makes the molecule chiral, and it can exist as a pair of enantiomers. The synthesis of this compound without chiral control would result in a racemic mixture. The separation of these enantiomers or their stereoselective synthesis would be a crucial consideration in any research aiming to investigate its interaction with chiral biological systems.
Quantum Chemical Calculations of this compound
Quantum chemical calculations are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are largely influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. DFT calculations can provide insights into the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is expected to be localized primarily on the amino group, reflecting its electron-donating nature and its potential to act as a nucleophile or undergo oxidation. Conversely, the LUMO is likely to be centered around the carboxylic acid group, indicating its capacity to accept electron density and act as an electrophile. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its electronic absorption properties.
Table 1: Predicted Frontier Molecular Orbital Energies for a Model Adamantane Amino Acid
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: These are representative values based on DFT calculations of similar adamantane derivatives and may vary for the specific title compound.
Energy Minimization and Conformational Sampling
To understand the three-dimensional structure and relative stabilities of different conformations of this compound, energy minimization and conformational sampling studies are essential. These computational techniques explore the potential energy surface of the molecule to identify low-energy conformers.
For the flexible 2-aminoethyl side chain, a systematic search of the torsional angles around the Cα-Cβ and Cβ-N bonds would reveal the most stable spatial arrangements. It is anticipated that steric hindrance from the adamantane cage will play a significant role in determining the preferred conformations. Furthermore, the possibility of intramolecular hydrogen bonding between the amino and carboxylic acid groups could lead to folded, more compact structures being energetically favorable under certain conditions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For instance, the functionalization of the amino or carboxylic acid groups can be modeled to understand the transition states and activation energies of these processes. Such studies can provide valuable information for optimizing synthetic routes and predicting the regioselectivity of reactions.
Molecular Modeling and Simulation Studies of this compound
Molecular modeling and molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or in complex with other molecules.
MD simulations can be used to study the conformational dynamics of the molecule over time, revealing how the flexible side chain explores different conformational states. These simulations can also shed light on the solvation of the molecule and the nature of its interactions with solvent molecules. Given the presence of both acidic and basic groups, the zwitterionic form of the molecule is expected to be significant in polar solvents, and MD simulations can help to characterize the stability and dynamics of this species.
In the context of drug design, molecular docking studies could be performed to predict the binding mode of this compound to a biological target. The rigid adamantane core can act as a lipophilic anchor, while the functional groups can form specific interactions, such as hydrogen bonds or salt bridges, with the receptor.
Table 2: Key Computational Chemistry Techniques and Their Applications
| Technique | Application |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbital analysis, reaction mechanisms. |
| Energy Minimization | Identification of stable conformers. |
| Conformational Sampling | Exploration of the conformational space of flexible side chains. |
| Molecular Dynamics (MD) | Study of molecular motion and solvation effects over time. |
Mechanistic Investigations of Biological Interactions of 3 2 Aminoethyl Adamantane 1 Carboxylic Acid
Research on Molecular Targets and Binding Mechanisms
Interaction with Ion Channels
The adamantane (B196018) moiety is a key feature in several compounds known to interact with ion channels. While direct studies on 3-(2-Aminoethyl)adamantane-1-carboxylic acid's effect on specific ion channels are not extensively detailed in the provided information, the adamantane scaffold itself is known to influence ion channel activity. For instance, adamantane derivatives have been explored for their ability to modulate the M2 ion channel of the influenza virus. The bulky and hydrophobic nature of the adamantane cage is thought to favor hydrophobic contacts within the binding pockets of proteins, including ion channels. iris-biotech.de
General anesthetics, which are often small and hydrophobic, can modulate pentameric ligand-gated ion channels (pLGICs) by binding at multiple sites, including the channel pore and transmembrane domains. nih.gov This suggests that the hydrophobic adamantane core of this compound could potentially interact with similar hydrophobic pockets within ion channel proteins, thereby influencing their function. Acid-sensing ion channels (ASICs), which are activated by changes in extracellular pH, represent another potential target class, given their role in various physiological and pathological processes. elifesciences.org
Modulation of Receptor Systems (e.g., N-methyl-D-aspartate receptors, Sigma Receptors)
N-methyl-D-aspartate (NMDA) Receptors: The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and is a target for various therapeutic agents. wikipedia.org Adamantane derivatives, such as memantine (B1676192), are well-known NMDA receptor antagonists. wikipedia.org These compounds often act as channel blockers, with the adamantane group physically occluding the ion channel pore. meduniwien.ac.at The structural similarities suggest that this compound might also interact with the NMDA receptor, potentially modulating its activity. The presence of both a carboxylic acid and an aminoethyl group could influence its binding affinity and mechanism of action compared to other adamantane-based NMDA receptor modulators. nih.govsigmaaldrich.com
Sigma Receptors: Sigma receptors, which are divided into σ1 and σ2 subtypes, are intracellular proteins that can translocate and interact with various targets, including ion channels and G-protein-coupled receptors. sigmaaldrich.commdpi.com They are considered important targets for drug design in a range of disorders. sigmaaldrich.com The σ1 receptor, in particular, has been shown to modulate NMDA receptor function. sigmaaldrich.com Given that many sigma receptor ligands possess a nitrogen atom and hydrophobic regions, the chemical structure of this compound makes it a plausible candidate for interaction with these receptors. sigmaaldrich.comsigmaaldrich.com The hydrophobic adamantane cage could fit into the binding pockets of sigma receptors, which are known to accommodate a variety of chemical structures. mdpi.comnih.gov
Enzyme Inhibition Studies (e.g., Tyrosine Kinase, Sphingosine Kinase, Histone Deacetylases)
Tyrosine Kinases: Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is often implicated in diseases like cancer. nih.govyoutube.comcusabio.com Tyrosine kinase inhibitors (TKIs) are an important class of therapeutic agents that block the activity of these enzymes. nih.govresearchgate.net While specific studies on the inhibition of tyrosine kinases by this compound are not detailed, the general principle of designing inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. The size and shape of the adamantane group could potentially be exploited in the design of such inhibitors.
Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.govnih.gov They are important targets in cancer therapy. The structure of HDACs includes a catalytic core that often contains a zinc ion. nih.gov Inhibitors of HDACs typically have a structure that can interact with this active site. While there is no direct evidence presented for this compound as an HDAC inhibitor, the exploration of novel chemical scaffolds for this purpose is an active area of research.
In Vitro Studies of Cellular Processes Influenced by this compound
Research on Cellular Permeation and Uptake Mechanisms
The ability of a compound to cross cell membranes is a critical determinant of its biological activity. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.govresearchgate.netbham.ac.uk The physicochemical properties of this compound, such as its lipophilicity and the presence of charged groups (carboxylic acid and amino groups), will influence its permeation across the lipid bilayer of cell membranes. nih.gov
The adamantane structure itself has been recognized for its potential to mediate transport. researchgate.net Amino acid ester prodrugs have been shown to utilize peptide transporters for cellular uptake, significantly increasing the intracellular concentration of the parent drug. nih.gov Given that this compound is an amino acid derivative, it is plausible that it could interact with amino acid or peptide transporters on the cell surface.
Studies with nanoparticles have shown that surface functionalization, for instance with carboxyl groups, can influence the mechanism of cellular uptake, which often involves endocytic pathways like clathrin-mediated endocytosis. nih.govmdpi.com While this compound is a small molecule, the principles of how charged and hydrophobic moieties affect interactions with the cell membrane and its components are relevant.
Investigation of Intracellular Target Engagement
While direct intracellular targets of this compound have not been identified, the well-documented activities of its structural analogs, particularly aminoadamantanes like amantadine (B194251) and memantine, strongly suggest potential engagement with specific intracellular proteins. A primary target identified for these aminoadamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.
Amantadine and memantine act as non-competitive antagonists of the NMDA receptor. nih.gov They are known to bind to the phencyclidine (PCP) site located within the ion channel pore, thereby blocking the influx of calcium ions. nih.gov This action modulates glutamatergic neurotransmission and is the basis for their use in various neurological conditions. The presence of the amino group in this compound suggests a similar potential for interaction with the NMDA receptor channel.
Another significant intracellular target for aminoadamantanes is the M2 proton channel of the influenza A virus. acs.org Amantadine inhibits the function of this channel, which is essential for the uncoating of the virus and the release of its genetic material into the host cell cytoplasm. acs.org The binding occurs within the pore of the M2 channel, physically occluding it. acs.org This interaction is highly specific, and the effectiveness of the binding is influenced by the nature of the amino group on the adamantane cage.
The zwitterionic nature of this compound at physiological pH, resulting from its amino and carboxylic acid groups, may influence its intracellular target engagement profile compared to its non-zwitterionic analogs. The presence of both positive and negative charges could affect its solubility, distribution within the cell, and binding affinity to various protein targets.
Table 1: Potential Intracellular Targets Based on Analog Studies
| Target | Analog(s) | Mechanism of Action | Potential Relevance for this compound |
|---|---|---|---|
| NMDA Receptor | Amantadine, Memantine | Non-competitive antagonism of the ion channel | The amino group may facilitate binding within the channel pore. |
Research into Membrane Interaction Modalities of Adamantane Derivatives
The adamantane cage is a highly lipophilic moiety, which strongly influences the interaction of its derivatives with biological membranes. The incorporation of an adamantane group into a molecule generally enhances its ability to partition into and interact with the lipid bilayer of cell membranes. mdpi.com
Studies on amantadine have shown that it can be accommodated within a lipid bilayer, with its localization being dependent on its protonation state. mdpi.com Neutron and X-ray diffraction studies have indicated two possible locations for amantadine within a dioleoylphosphatidylcholine (DOPC) bilayer: one near the surface and another deeper within the hydrophobic core. mdpi.com The majority of amantadine molecules were found to occupy the site closer to the bilayer surface. mdpi.com
The compound this compound is expected to exist as a zwitterion at physiological pH. The interaction of zwitterionic molecules with lipid membranes is complex. While the lipophilic adamantane core would favor insertion into the hydrophobic membrane interior, the charged amino and carboxylate groups would prefer to remain in the aqueous environment or interact with the polar head groups of the phospholipids. Research on zwitterionic polymers and their interaction with lipid membranes indicates that they can adsorb to the membrane surface through hydrogen bonding and electrostatic interactions. researchgate.net
Therefore, it is plausible that this compound interacts with cell membranes by anchoring its adamantane cage into the lipid bilayer while the zwitterionic aminoethyl and carboxylic acid moieties remain oriented towards the aqueous phase, interacting with the polar head groups of the phospholipids. This mode of interaction could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins.
Mechanisms of Antimicrobial Profile Research against Specific Strains
Several adamantane derivatives have been investigated for their antimicrobial properties. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell membrane integrity. For instance, adamantane-carboxylic acid has been shown to possess inhibitory activity against various microorganisms, particularly Gram-positive bacteria. medchemexpress.com Its antibacterial effect is thought to be mediated by altering the permeability of the bacterial cell membrane. medchemexpress.com
A study on 2,3-dihydroxypropyl adamantane-1-carboxylate demonstrated its ability to suppress the growth of Gram-positive bacteria, while Gram-negative bacteria were less susceptible. researchgate.net This differential activity is common for membrane-disrupting agents, as the outer membrane of Gram-negative bacteria provides an additional barrier.
Given these findings, it is hypothesized that this compound may exert antimicrobial activity through a similar mechanism. The lipophilic adamantane core could facilitate the insertion of the molecule into the bacterial cell membrane, leading to a disruption of the lipid bilayer's structure and function. This could result in increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The presence of the amino and carboxylic acid groups could further influence its interaction with the bacterial membrane surface, potentially enhancing its disruptive effects.
Table 2: Antimicrobial Activity of Adamantane-Carboxylic Acid Against Various Bacterial Strains
| Bacterial Strain | Type | Inhibition at 1000 mg/mL | Inhibition at 1500 mg/mL |
|---|---|---|---|
| Bacillus cereus | Gram-positive | Complete | Complete |
| Bacillus subtilis | Gram-positive | Complete | Complete |
| Enterococcus faecalis | Gram-positive | Complete | Complete |
| Micrococcus luteus | Gram-positive | Complete | Complete |
| Staphylococcus aureus | Gram-positive | Partial | Complete |
| Citrobacter freundii | Gram-negative | Complete | Complete |
| Pseudomonas aeruginosa | Gram-negative | Partial | Complete |
Data derived from studies on adamantane-carboxylic acid. medchemexpress.com
Mechanisms of Anti-Proliferative Activity Research in Cell Lines
A growing body of research has demonstrated the anti-proliferative activity of various adamantane derivatives against a range of human cancer cell lines. While the precise mechanisms are often multifaceted and cell-line dependent, several key pathways have been implicated.
One notable example is the synthetic retinoid adamantane derivative CD437, which is a potent inducer of apoptosis in several cancer types, including ovarian cancer, non-small cell lung cancer, and breast cancer. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
Studies on other novel aminoadamantane derivatives have also reported significant anti-proliferative effects. researchgate.net For instance, certain 1-benzyl-2-aminoadamantanes and diaminoadamantane derivatives have been shown to inhibit the growth of various tumor cell lines. researchgate.net Similarly, adamantane-linked isothiourea derivatives have demonstrated anti-proliferative activity against hepatocellular carcinoma, with evidence suggesting the inhibition of the TLR4-MyD88-NF-κB signaling pathway, which is involved in inflammation and cancer progression. nih.gov
For this compound, its potential anti-proliferative mechanism could involve the induction of apoptosis, the modulation of key signaling pathways involved in cell growth and survival, or the disruption of cellular processes essential for proliferation. The lipophilic nature of the adamantane core could facilitate its entry into cancer cells, where the functional groups could then interact with specific intracellular targets to exert their anti-proliferative effects.
Table 3: Anti-Proliferative Activity of Representative Adamantane Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Adamantane-linked isothioureas | Hepatocellular Carcinoma | Inhibition of proliferation | Inhibition of TLR4-MyD88-NF-κB signaling |
| 1-Benzyl-2-aminoadamantanes | Various tumor cell lines | Growth inhibition | Not fully elucidated |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Three human tumor cell lines | Significant anti-proliferative activity (IC50 < 10 μM) | Not fully elucidated |
Data is based on studies of various adamantane derivatives. nih.govresearchgate.netnih.gov
Research on Protein-Ligand Interactions and Binding Site Analysis
The specific binding of adamantane derivatives to protein targets is a key determinant of their biological activity. The rigid, bulky, and lipophilic nature of the adamantane cage allows it to fit into hydrophobic pockets of proteins, often leading to high-affinity interactions.
As previously mentioned, a well-characterized example is the binding of amantadine and rimantadine (B1662185) to the M2 proton channel of the influenza A virus. acs.org Structural studies have revealed that the adamantane cage binds within the hydrophobic pore of the channel, near the Serine-31 residue. acs.org The polar amino group is oriented towards the C-terminus of the channel, and this interaction is crucial for the inhibitory activity. acs.org This binding not only physically blocks the channel but also perturbs the proton-sensing function of the Histidine-37 residue. acs.org
In the case of NMDA receptors, aminoadamantanes like memantine bind within the ion channel, at a site that overlaps with the binding site of phencyclidine. nih.gov This binding is voltage-dependent, meaning the drug is more effective when the channel is open, which is a desirable property for therapeutic intervention.
For this compound, the adamantane moiety would be the primary driver for binding to hydrophobic pockets in proteins. The aminoethyl and carboxylic acid groups would then be available to form specific hydrogen bonds, salt bridges, or other polar interactions with amino acid residues in the binding site, thereby contributing to the affinity and selectivity of the interaction. The zwitterionic nature of the compound could allow for simultaneous interactions with both positively and negatively charged residues in a protein's binding pocket.
Structure Activity Relationship Sar Studies of 3 2 Aminoethyl Adamantane 1 Carboxylic Acid Analogues
Design Principles for SAR Investigations of Adamantane (B196018) Derivatives
The design of SAR studies for adamantane derivatives is guided by the unique physicochemical properties of the adamantane cage. This bulky, rigid, and highly lipophilic hydrocarbon moiety serves several key roles in drug design. nih.govresearchgate.net Its incorporation into a molecule can significantly increase lipophilicity, which may enhance membrane permeability and bioavailability. researchgate.net The conformational rigidity of the adamantane scaffold is another crucial feature, as it can help to lock a molecule into a bioactive conformation and reduce the entropic penalty upon binding to a receptor or enzyme active site. researchgate.net
Impact of Adamantane Ring Substitution on Biological Activity
Modifications to the adamantane ring itself can have a profound impact on the biological activity of its derivatives. The position, size, and electronic nature of substituents are critical variables in SAR studies.
For the archetypal adamantane drug, amantadine (B194251), SAR studies have shown that its anti-influenza A activity is highly sensitive to substitution on the adamantane nucleus. Introducing substituents at the tertiary (bridgehead) positions was found to be detrimental to the compound's antiviral activity. nih.gov Similarly, while the addition of bulky groups to adamantane derivatives has been shown to enhance potency in some contexts, such as for certain antienterococcal agents, it can be unfavorable in others. acs.orgacs.org
Even minor substitutions can lead to significant changes in potency. For instance, the addition of methyl groups at the 3- and 5-positions of some adamantane-containing compounds resulted in markedly different biological activities compared to the unsubstituted parent molecule. nih.gov This highlights the sensitivity of ligand-receptor interactions to the steric profile of the adamantane cage.
| Compound/Analogue | Substitution on Adamantane Ring | Effect on Biological Activity (Example Target) |
| Amantadine | None | Active (Anti-Influenza A M2 Channel) nih.gov |
| 3,5-Dimethyl-1-aminoadamantane | Two methyl groups | Decreased anti-influenza activity compared to amantadine nih.gov |
| Adamantane-containing Acetazolamide Analogue | None | Potent antienterococcal activity acs.org |
| Norbornane-containing Acetazolamide Analogue | Norbornane instead of adamantane | Less potent than adamantane analogue, reinforcing that greater 3D bulk enhances potency acs.orgacs.org |
Role of Aminoethyl Moiety Modifications in Modulating Interactions
The aminoethyl side chain of 3-(2-Aminoethyl)adamantane-1-carboxylic acid presents multiple opportunities for modification to probe and modulate biological interactions. Key areas for SAR investigation include the nature of the amino group and the length and composition of the ethyl linker.
Amino Group Modifications:
N-Alkylation: Based on SAR studies of related aminoadamantanes like amantadine, the size of N-alkyl substituents can significantly affect activity. While some N-alkyl and N,N-dialkyl derivatives of amantadine show activity similar to the parent drug, larger substituents tend to diminish potency. nih.govpharmacy180.com In some series, even N-methylation can cause a dramatic reduction in activity. nih.gov
N-Acylation: The conversion of the primary amine to an amide (N-acylation) generally leads to a decrease in the antiviral activity of amantadine analogues, with the notable exception of glycyl derivatives. pharmacy180.com This suggests that a basic, positively charged nitrogen is often crucial for interacting with target sites, such as the M2 proton channel of the influenza virus. mdpi.com
Ethyl Linker Modifications: The two-carbon linker between the adamantane cage and the amino group influences the spatial positioning of the amine. SAR studies would typically investigate:
Linker Length: Shortening or lengthening the chain (e.g., aminomethyl or aminopropyl) would alter the distance between the bulky adamantane core and the polar amino group, which could be critical for optimal receptor fit.
Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic elements, into the linker could lock the amino group into a more favorable orientation for binding, potentially increasing potency and selectivity.
Influence of Carboxylic Acid Group Derivatization on Receptor Binding and Enzyme Inhibition
For example, in a study of adamantane analogues designed as cannabinoid receptor probes, the parent compound with a free carboxylic acid group exhibited very low affinity for both CB1 and CB2 receptors. nih.gov This suggests that a strong hydrogen bond-donating group was not well-tolerated within the receptor's binding site. nih.gov However, converting the carboxylic acid to various esters and amides restored or enhanced binding affinity, demonstrating the critical role of this functional group in molecular recognition. nih.gov Derivatization is a common strategy to convert a carboxylic acid into a group with different electronic and steric properties, which can be used to fine-tune interactions with a biological target. thermofisher.com
| Adamantane Carboxylic Acid Derivative | Modification of Carboxylic Acid Group | Effect on Receptor Binding (Example: Cannabinoid Receptors) |
| Parent Compound | -COOH (Free Acid) | Very low affinity nih.gov |
| Analogue 1 | -COOCH3 (Methyl Ester) | Increased affinity compared to free acid |
| Analogue 2 | -CONH2 (Primary Amide) | Very low affinity nih.gov |
| Analogue 3 | -CN (Nitrile) | High affinity nih.gov |
| Analogue 4 | -CH2N3 (Azidomethylene) | High affinity nih.gov |
Pharmacophore Elucidation for Adamantane-Based Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For adamantane-based ligands, the pharmacophore typically consists of the adamantane cage as a mandatory hydrophobic feature, complemented by other strategically placed functional groups. nih.gov
A classic example is the pharmacophore for influenza A M2 channel inhibitors. mdpi.com The key features are:
A bulky, lipophilic group: This is fulfilled by the adamantane cage, which serves to block the channel pore through hydrophobic interactions. nih.govmdpi.com
A positive ionizable group: The primary amino group, which is protonated at physiological pH, is crucial for the mechanism of action. mdpi.com
A specific distance and spatial relationship: The precise arrangement and distance between the hydrophobic cage and the ammonium (B1175870) group are critical for optimal binding and inhibitory activity. nih.gov
Computational tools can be used to generate pharmacophore hypotheses based on a set of active ligands, even without a known receptor structure. nih.govyoutube.com These models serve as valuable templates for designing new compounds or for virtual screening of compound libraries to identify novel hits with the desired biological activity. nih.gov
Comparative SAR Studies with Related Adamantane-Containing Compounds
Comparing the SAR of different classes of adamantane drugs provides valuable insights into how the adamantane scaffold can be adapted to interact with diverse biological targets. Amantadine, rimantadine (B1662185), and memantine (B1676192) are prominent examples of successful adamantane-based drugs with distinct SAR profiles.
Amantadine and Rimantadine: Both are antivirals targeting the M2 ion channel. mdpi.com Rimantadine, which has an additional α-methyl group on the aminoethyl side chain, is generally more potent than amantadine. pharmacy180.com The SAR for this class is very strict: substitutions on the adamantane cage are poorly tolerated, and the primary amino group is essential. nih.gov
Memantine: An NMDA receptor antagonist used for Alzheimer's disease, memantine is 3,5-dimethyl-1-aminoadamantane. nih.gov In stark contrast to the antiviral SAR, the two methyl groups on the adamantane cage are crucial for its therapeutic activity. This demonstrates that the same basic scaffold (aminoadamantane) can be tailored by substitution to achieve activity at entirely different biological targets.
| Compound | Structure | Primary Target | Key SAR Findings |
| Amantadine | 1-Aminoadamantane | Influenza A M2 Channel | Amino group is essential; substitution on the adamantane ring is detrimental to activity. nih.gov |
| Rimantadine | 1-(1-Aminoethyl)adamantane | Influenza A M2 Channel | The α-methyl group increases potency compared to amantadine. pharmacy180.com |
| Memantine | 3,5-Dimethyl-1-aminoadamantane | NMDA Receptor | The two methyl groups on the cage are critical for therapeutic activity. nih.gov |
These comparisons underscore that the adamantane moiety is not just a passive lipophilic carrier but an integral part of the pharmacophore whose substitution pattern must be optimized for each specific biological target.
Computational SAR Approaches and QSAR Modeling
Computational methods are indispensable tools for modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. protoqsar.comnih.gov
These models transform molecular structures into a set of numerical descriptors—such as electronic, steric, and lipophilic properties—and then use statistical methods to build a predictive algorithm. protoqsar.com For adamantane derivatives, QSAR can help to:
Quantify the contributions of different substituents to biological activity.
Predict the activity of newly designed, unsynthesized analogues. protoqsar.com
Provide insights into the mechanism of action by identifying the most important molecular properties for activity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional properties of molecules. mdpi.com These approaches have been successfully applied to aminoadamantane analogues to build predictive models that explain how steric and electrostatic fields around the molecules influence their inhibitory potency. mdpi.com
Molecular docking is another powerful computational technique that simulates the binding of a ligand to the active site of a target protein. mdpi.com It can help rationalize observed SAR by revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guide the design of new derivatives with improved binding affinity. mdpi.com Together, these computational approaches accelerate the hit-to-lead optimization process by prioritizing the synthesis of the most promising compounds. nih.gov
Advanced Analytical and Spectroscopic Research on 3 2 Aminoethyl Adamantane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. The high symmetry of the adamantane (B196018) core often results in simpler spectra than might be expected for a molecule with its number of protons and carbons. wikipedia.org
In the ¹H NMR spectrum of 3-(2-Aminoethyl)adamantane-1-carboxylic acid, the signals can be assigned to the protons of the adamantane cage, the ethyl side chain, and the amine and carboxylic acid groups. The adamantane cage itself typically displays broad, overlapping signals due to the rigid structure and complex spin-spin coupling between the numerous methylene (-CH2-) and methine (-CH-) protons. nih.gov These protons generally resonate in the upfield region of the spectrum.
The protons of the 2-aminoethyl group are expected to appear as distinct multiplets. The methylene group adjacent to the adamantane cage and the one adjacent to the amino group will have different chemical shifts due to their different electronic environments. The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, though its position can be influenced by solvent and concentration. libretexts.org The protons of the primary amine (-NH2) also give rise to a signal whose chemical shift and appearance can vary depending on solvent, concentration, and pH.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Adamantane cage (-CH-, -CH2-) | ~1.5 - 2.2 | Multiplets (often overlapping) |
| Methylene adjacent to cage (-CH2-) | ~2.3 - 2.8 | Multiplet |
| Methylene adjacent to amine (-CH2-) | ~2.8 - 3.2 | Multiplet |
| Amine (-NH2) | Variable (typically 1-5) | Broad Singlet |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information that confirms the carbon framework of the molecule. The symmetrical nature of the adamantane cage simplifies the spectrum. For an unsubstituted adamantane, only two signals are observed, corresponding to the methine and methylene carbons. wikipedia.org In this compound, the substitution at the 1 and 3 positions removes this symmetry, leading to a more complex spectrum where distinct signals are expected for each chemically non-equivalent carbon atom in the cage.
The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield in the 165-185 ppm region. libretexts.org The carbons of the adamantane cage typically resonate between 28 and 45 ppm. mdpi.com The two methylene carbons of the aminoethyl side chain will also show distinct signals.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Adamantane cage (-CH-, -CH2-, -C-) | ~28 - 45 |
| Methylene adjacent to cage (-CH2-) | ~30 - 40 |
| Methylene adjacent to amine (-CH2-) | ~40 - 50 |
| Carbonyl (-COOH) | ~165 - 185 |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
The carboxylic acid group gives rise to two very distinctive absorptions: a very broad O–H stretching band that typically spans from 2500 to 3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.org The broadness of the O-H stretch is a result of hydrogen bonding. spectroscopyonline.com
The primary amine group (-NH2) is identified by N-H stretching vibrations, which usually appear as one or two bands in the region of 3100 to 3500 cm⁻¹. libretexts.org The adamantane cage itself is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower frequencies. nih.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Sharp, Strong |
| Amine | N-H Stretch | 3100 - 3500 | Medium |
| Alkane (Adamantane) | C-H Stretch | 2850 - 2960 | Strong |
Mass Spectrometry Techniques in Compound Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features. The mass spectrum of adamantane and its derivatives is often quite characteristic. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (C13H21NO2 = 223.31 g/mol ).
Fragmentation of the adamantane cage is a common pathway. The parent adamantane molecule shows a characteristic base peak at m/z = 136, corresponding to the adamantyl cation [C10H16]⁺. wikipedia.org For derivatives, fragmentation patterns can be more complex. Common fragmentation for carboxylic acids involves the loss of the carboxyl group or parts of the side chain. youtube.com For this specific compound, fragmentation could involve cleavage of the aminoethyl side chain or decarboxylation.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Such an analysis would confirm the rigid chair-like conformations of the fused cyclohexane (B81311) rings that make up the adamantane core. It would also precisely define the geometry and orientation of the 1-carboxylic acid and 3-(2-aminoethyl) substituents relative to the cage. In related structures, the adamantane cage acts as a rigid anchor, influencing the packing of molecules within the crystal lattice through intermolecular interactions like hydrogen bonding involving the amine and carboxylic acid groups. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., TLC)
Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and checking purity. As an amino acid, the compound is quite polar. A typical mobile phase would consist of a mixture of a polar organic solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to ensure a single protonation state and prevent streaking. The spots can be visualized using a variety of stains, such as ninhydrin, which reacts with the primary amine to produce a characteristic purple color.
High-Performance Liquid Chromatography (HPLC) is used for high-resolution separation and quantitative analysis. Due to the compound's polarity and lack of a strong UV chromophore (aside from the carboxyl group at short wavelengths), reversed-phase HPLC with a C18 column is a common approach. nih.gov The mobile phase would typically be a buffered aqueous solution with an organic modifier like acetonitrile or methanol. For enhanced detection, derivatization of the primary amine group with a fluorescent tag can be employed, allowing for highly sensitive fluorescence detection. researchgate.net Chiral HPLC methods could also be developed if enantiomeric separation were required for a related chiral derivative. mst.edu
Spectrophotometric Methods for Quantitative Analysis in Research Experiments
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of compounds that can be derivatized to produce a chromophore. For amino-containing adamantane derivatives, a common strategy involves forming a colored ion-pair complex that can be measured colorimetrically.
A well-established method for the determination of aminoadamantane compounds, which would be applicable to this compound, is based on the reaction with an acidic dye, such as bromophenol blue. nih.govresearchgate.net In this method, the primary amino group of the adamantane derivative reacts with the dye in an acidic buffer to form a stable, colored complex. nih.govresearchgate.net This complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength.
The reaction mechanism involves the formation of an ion-pair between the protonated amine group (R-NH3+) of the adamantane derivative and the anionic sulfonate group of the bromophenol blue dye. The resulting complex is soluble in non-polar solvents like chloroform, allowing for its separation from excess, water-soluble reagents. The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the aminoadamantane compound in the sample. Optimization of reaction conditions such as pH, dye concentration, and extraction solvent is critical for achieving high sensitivity and linearity. nih.govresearchgate.net
Research on similar aminoadamantanes has demonstrated the reliability of this approach. For instance, studies on amantadine (B194251), memantine (B1676192), and rimantadine (B1662185) have established optimal conditions and validated the method's accuracy, precision, and linearity for quantification in various samples. nih.govresearchgate.net
Table 1: Parameters for Spectrophotometric Analysis of Amino-Adamantane Derivatives
| Parameter | Value / Condition | Rationale |
|---|---|---|
| Reagent | Bromophenol Blue | Forms a colored complex with primary amino groups. nih.govresearchgate.net |
| pH | 3.5 (Acetate Buffer) | Optimal pH for the formation of the ion-pair complex. nih.govresearchgate.net |
| λmax (Wavelength) | 408 nm | Wavelength of maximum absorbance for the extracted complex. nih.govresearchgate.net |
| Solvent | Chloroform | Efficiently extracts the non-polar ion-pair complex. nih.gov |
| Linearity Range | 10 - 220 µg/mL | Demonstrates a wide range of applicability for quantification. nih.govresearchgate.net |
| Correlation Coefficient (r) | ≥ 0.996 | Indicates a strong linear relationship between absorbance and concentration. nih.gov |
This interactive table summarizes typical experimental conditions for the quantitative analysis of amino-adamantane compounds using a bromophenol blue-based spectrophotometric method.
Application of Advanced Spectroscopic Methods in Mechanistic Research
Advanced spectroscopic methods are indispensable for elucidating the structural details and reaction mechanisms of complex molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide atomic-level information critical for mechanistic research.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of adamantane derivatives. In mechanistic studies, MS can identify reaction intermediates, products, and byproducts, providing direct evidence for proposed reaction pathways. Electron ionization (EI) is a common technique used for adamantanes. The rigid cage-like structure of adamantane leads to characteristic fragmentation patterns. The molecular ion peak (M+) is typically observed, and fragmentation often involves the loss of alkyl groups or functional groups, as well as characteristic cleavages of the adamantane cage itself. researchgate.netwikipedia.org For this compound, key fragmentation would involve the loss of the carboxylic acid group (-COOH), cleavage of the aminoethyl side chain, and fragmentation of the tricyclic core. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition and further confirming the identity of unknown species in a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the adamantane cage, which are typically found in the 1.5-2.5 ppm region, as well as signals for the aminoethyl side chain. wikipedia.orgresearchgate.net The integration of these signals provides quantitative information about the number of protons in different environments.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Due to the high symmetry of the unsubstituted adamantane cage, it shows only two signals. wikipedia.org For a disubstituted derivative like the title compound, the symmetry is broken, leading to a more complex spectrum where each unique carbon atom gives a distinct signal. The chemical shifts of the carbons attached to the aminoethyl and carboxylic acid groups would be particularly informative.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is crucial for unambiguously assigning all signals in the spectrum and confirming the compound's structure.
In mechanistic research, NMR is used to monitor the progress of a reaction in real-time, identify transient intermediates, and study the stereochemistry of products. For example, by taking NMR spectra at different time points, one can follow the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. researchgate.net
Table 2: Typical Spectroscopic Data for Adamantane Core Structures
| Spectroscopic Technique | Observation | Significance in Mechanistic Research |
|---|---|---|
| Mass Spectrometry (EI) | Molecular ion peak (e.g., m/z 136 for adamantane). wikipedia.org | Confirms molecular weight of reactants, intermediates, and products. |
| Characteristic fragmentation (e.g., m/z 93, 79). wikipedia.org | Provides structural information and helps identify unknown compounds. | |
| ¹H NMR | Signals for cage protons typically between 1.5-2.5 ppm. wikipedia.orgchemicalbook.com | Monitors changes in the chemical environment of protons during a reaction. |
| ¹³C NMR | Signals for cage carbons (e.g., ~28.5 and 37.9 ppm for adamantane). wikipedia.org | Reveals changes to the carbon skeleton and the fate of functional groups. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the adamantane cage. nist.gov | Identifies the presence or transformation of key functional groups (e.g., C=O of carboxylic acid, N-H of amine). |
This interactive table presents characteristic spectroscopic data for the adamantane framework, which serves as a basis for the structural analysis of its derivatives in research.
Future Research Directions and Development Potential of 3 2 Aminoethyl Adamantane 1 Carboxylic Acid
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency
The development of robust and scalable synthetic routes is fundamental to unlocking the potential of 3-(2-Aminoethyl)adamantane-1-carboxylic acid. While general methods for functionalizing the adamantane (B196018) core exist, pathways tailored to this specific substitution pattern are ripe for exploration. Future research should focus on direct C-H functionalization and late-stage diversification strategies, which are often more efficient than traditional multi-step syntheses. nih.govresearchgate.net
Key research objectives include:
Direct C-H Bond Functionalization: Investigating catalytic methods to directly introduce the aminoethyl and carboxyl groups onto the adamantane scaffold would represent a significant advance in efficiency. morressier.com
Scalable Methodologies: Adapting existing protocols for adamantane-1-carboxylic acid synthesis, such as carboxylation of adamantane precursors with formic acid in the presence of sulfuric acid, could be a starting point for large-scale production. acs.orgacs.orgorgsyn.org Research into continuous flow chemistry processes could further enhance scalability and safety.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Precursors |
| Linear Synthesis from Adamantane | Well-established starting material | Multiple steps, potentially low overall yield | Adamantane, 1-Bromoadamantane |
| Carboxylation of Aminoethyl Adamantane | Utilizes known aminoadamantane precursors | Control of regioselectivity during carboxylation | 1-(2-Aminoethyl)adamantane |
| Direct C-H Functionalization | High step-economy, reduced waste | Achieving regioselectivity at C1 and C3 positions | Adamantane |
| Convergent Cross-Coupling | Modular approach, allows for diversification | Requires synthesis of organometallic adamantane reagents | 1-Bromo-3-carboxy-adamantane, Aminoethylating agent |
Design and Synthesis of Advanced Adamantane-Based Probes for Biological Research
The bifunctional nature of this compound makes it an ideal scaffold for the development of sophisticated biological probes. The carboxylic acid and primary amine serve as orthogonal handles for conjugating different moieties, such as fluorophores, affinity tags, or cross-linking agents. The adamantane core provides a rigid, well-defined spacer that prevents undesirable interactions between the conjugated functional groups. nih.govresearchgate.net
Future development in this area could include:
Fluorescent Probes: Conjugating a fluorophore to the amino group and a targeting ligand to the carboxylic acid could enable visualization of specific biological targets within cells or tissues.
Affinity-Based Probes: Immobilizing the molecule on a solid support via its carboxylic acid would allow the amino group to be functionalized for use in affinity chromatography to isolate binding partners.
Photoaffinity Labels: Incorporation of a photoreactive group would allow for covalent labeling and identification of unknown cellular targets.
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of novel adamantane derivatives can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting how modifications to the this compound scaffold will affect its biological activity and physicochemical properties. mdpi.comnih.gov
Key applications of this integrated approach include:
Target Identification: In silico screening of the compound against libraries of protein structures can identify potential biological targets. ksu.edu.sa
Binding Mode Analysis: Molecular docking can predict the binding orientation and key interactions of the molecule within a target's active site, guiding the design of derivatives with enhanced affinity. mdpi.comnih.gov For example, simulations could predict the binding affinity of derivatives against targets like the influenza M2 ion channel or NMDA receptors, which are known to interact with other aminoadamantanes. rsc.orgguidechem.com
ADME/Tox Prediction: Computational models can forecast absorption, distribution, metabolism, excretion, and toxicity profiles, allowing for the early-stage filtering of candidates with poor drug-like properties.
| Computational Method | Application for Adamantane Derivative Design | Predicted Outcome |
| Molecular Docking | Predict binding pose in a protein active site. nih.gov | Binding affinity (kcal/mol), key interacting residues. |
| Molecular Dynamics (MD) | Simulate the stability of the ligand-protein complex over time. ksu.edu.sa | Conformational stability, solvent interactions. |
| QSAR | Correlate chemical structure with biological activity. | Predictive model for the activity of new derivatives. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | Bioavailability, metabolic stability, potential liabilities. |
Investigation of New Biological Targets and Mechanisms of Action
The established pharmacological profiles of simpler adamantane derivatives provide a logical starting point for investigating the biological activity of this compound. Amantadine (B194251) and Memantine (B1676192), for example, are known to target the influenza A M2 proton channel and the NMDA receptor, respectively. guidechem.comnih.govnih.gov The presence of both amino and carboxyl groups on the target molecule could lead to novel interactions or altered selectivity for these and other targets.
Future research should explore:
Antiviral Activity: Screening against various viral targets, including different strains of influenza and other viruses where ion channel function is critical. rsc.org
Neurological Activity: Investigating effects on glutamate receptors and other central nervous system targets implicated in neurodegenerative diseases. guidechem.com
Enzyme Inhibition: The carboxylic acid moiety suggests potential for interaction with enzymes where carboxylate groups are important for binding, such as certain proteases or dehydrogenases.
Antimicrobial Properties: Adamantane derivatives have shown activity against various bacteria and fungi, a therapeutic area worth exploring for this compound. mdpi.com
Development of Functionalized Adamantane Scaffolds for Chemical Biology Applications
Beyond its direct biological activity, this compound can serve as a versatile building block, or tecton, for constructing larger, more complex molecular architectures for use in chemical biology. researchgate.net Its rigid, tetrahedral geometry makes it an excellent core for the multivalent display of ligands, a strategy known to enhance binding affinity and selectivity through the chelate effect. nih.govresearchgate.net
Potential applications include:
Multivalent Ligand Display: Using the adamantane core to present multiple copies of a peptide or small molecule ligand can enhance interaction with cell surface receptors. researchgate.net
Dendrimer Construction: The molecule could serve as the core or a branching unit in the synthesis of adamantane-based dendrimers for applications in drug delivery. pensoft.net
Scaffolds for Combinatorial Chemistry: The orthogonal functional groups allow for the creation of libraries of compounds where diverse substituents can be attached to explore structure-activity relationships systematically.
Advanced Research into Adamantane's Influence on Molecular Recognition and Self-Assembly in Research Systems
The adamantane group is a quintessential "guest" in supramolecular host-guest chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of macrocyclic "hosts" like cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.govmdpi.com This strong and highly specific non-covalent interaction (with association constants often between 10³–10⁵ M⁻¹) can be harnessed to drive molecular recognition and self-assembly processes. mdpi.comresearchgate.net
Future research avenues include:
Surface Recognition: Functionalizing surfaces (e.g., nanoparticles, liposomes, or sensor chips) with cyclodextrins would allow for the specific and reversible capture of this compound that has been conjugated to a molecule of interest. acs.orgnih.gov
Self-Assembling Hydrogels: Mixing polymers functionalized with this adamantane derivative and polymers functionalized with β-cyclodextrin can lead to the spontaneous formation of hydrogels through host-guest cross-linking, creating smart biomaterials for tissue engineering or controlled release.
Stimuli-Responsive Systems: The host-guest interaction can be disrupted by competitive guests or changes in the environment, allowing for the creation of materials that assemble or disassemble in response to specific triggers. nih.gov
Leveraging Adamantane Derivatives in Supramolecular Chemistry Research
The applications of adamantane in supramolecular chemistry extend to the construction of highly ordered crystalline materials like metal-organic frameworks (MOFs). researchgate.net In this context, the adamantane moiety acts as a rigid, non-aromatic strut or node, while the functional groups coordinate to metal centers. researchgate.net
The structure of this compound is particularly well-suited for this purpose:
Mixed-Ligand Frameworks: The carboxylic acid can coordinate with metal ions to form the primary framework structure. acs.org The amino group, meanwhile, can remain free to line the pores of the MOF, imparting specific chemical properties (e.g., for selective gas capture), or it can be used for post-synthetic modification. mdpi.com
Hierarchical Structures: The strong directionality of the adamantane core combined with the coordinating ability of its functional groups can be used to design complex, multi-component supramolecular assemblies. aps.org
Porous Materials: Adamantane-based frameworks have been shown to create micro- and ultra-microporous materials with high thermal and chemical stability, suitable for gas storage and separation. acs.orgmdpi.com The specific geometry of this derivative could lead to frameworks with unique pore sizes and adsorption properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
